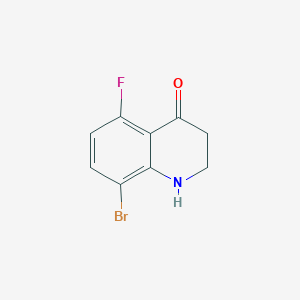

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one

CAS No.:

Cat. No.: VC17230834

Molecular Formula: C9H7BrFNO

Molecular Weight: 244.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrFNO |

|---|---|

| Molecular Weight | 244.06 g/mol |

| IUPAC Name | 8-bromo-5-fluoro-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |

| Standard InChI Key | ZGEJSTIVNPGOJR-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C(C=CC(=C2C1=O)F)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is C₉H₇BrFNO, with a molecular weight of 244.06 g/mol . Its IUPAC name reflects the substitution pattern: bromine at position 8 and fluorine at position 5 on the quinoline backbone. The dihydroquinolin-4(1H)-one core features a partially saturated pyridinone ring, reducing aromaticity compared to fully unsaturated quinolines. This structural modification influences both physicochemical properties and biological interactions.

Key Structural Features:

-

Halogen Substituents: Bromine’s electron-withdrawing nature and fluorine’s high electronegativity enhance electrophilic reactivity, potentially improving binding affinity to biological targets .

-

Hydrogen Bonding Capacity: The ketone group at position 4 and the nitrogen atom in the pyridinone ring offer sites for hydrogen bonding, critical for enzyme inhibition .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one involves multi-step halogenation and cyclization reactions. While no direct routes are documented, analogous compounds suggest the following approach:

-

Quinoline Precursor: Start with a 5-fluoro-2,3-dihydroquinolin-4(1H)-one scaffold.

-

Bromination: Introduce bromine at position 8 using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical or acidic conditions.

-

Purification: Employ column chromatography or recrystallization to isolate the product.

Challenges:

-

Regioselectivity: Ensuring bromination occurs exclusively at position 8 requires careful control of reaction conditions.

-

Functional Group Compatibility: The ketone group at position 4 may necessitate protecting groups during halogenation .

Physicochemical Properties

Spectroscopic Data

While experimental data for this specific compound is unavailable, related dihydroquinolinones exhibit characteristic spectral profiles:

-

NMR:

-

¹H NMR: Aromatic protons adjacent to halogens show deshielding (δ 7.5–8.5 ppm). The NH proton resonates near δ 5.5 ppm.

-

¹³C NMR: Carbonyl carbons appear at δ 190–200 ppm, while halogenated aromatic carbons range from δ 110–130 ppm.

-

-

Mass Spectrometry: Molecular ion peaks ([M+H]⁺) at m/z 244–245 confirm the molecular weight .

Solubility and Stability:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups.

-

Stability: Susceptible to photodegradation; storage under inert conditions is recommended .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Position 8 Bromine: Enhances lipophilicity and target affinity but may sterically hinder binding if oversized .

-

Position 5 Fluorine: Improves metabolic stability and bioavailability via electronegative effects.

Comparative Analysis with Analogues

Future Directions and Challenges

Research Gaps

-

Target Identification: Elucidate specific molecular targets (e.g., kinases, GPCRs) for this isomer.

-

Toxicity Profiling: Assess acute and chronic toxicity in preclinical models.

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume